![molecular formula C14H11N3O4S B3507195 N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide](/img/structure/B3507195.png)
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide
Overview
Description
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide, also known as PTBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTBA belongs to the class of phthalazinone sulfonamides and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide is still being studied, but it is believed to act by inhibiting specific enzymes and proteins that are involved in various biological processes. For example, N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in regulating pH levels in the body. This inhibition leads to a decrease in the growth of cancer cells and has potential therapeutic applications.
Biochemical and Physiological Effects:
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been found to inhibit the formation of biofilms by bacteria, making it a potential candidate for the development of new antibiotics. N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide is its ability to inhibit specific enzymes and proteins, making it a potential candidate for targeted therapy. Additionally, N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been found to exhibit low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide. One potential direction is the development of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide and its potential applications in various fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide as a therapeutic agent for various diseases.
Scientific Research Applications
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13-10-7-4-8-11(12(10)14(19)16-15-13)17-22(20,21)9-5-2-1-3-6-9/h1-8,17H,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFZMJMCTDBGBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)NNC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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